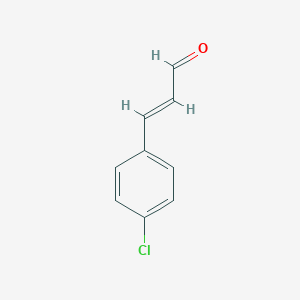
4-氯肉桂醛
描述
4-Chlorocinnamaldehyde is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.60 . It is a solid substance and appears as a white or light yellow crystalline powder .
Molecular Structure Analysis
The SMILES string for 4-Chlorocinnamaldehyde isClc1ccc(\\C=C\\C=O)cc1 . The InChI is 1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ . Chemical Reactions Analysis
4-Chlorocinnamaldehyde has been found to inhibit the corrosion of ARMCO iron in 4 M HCl . It undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol .Physical And Chemical Properties Analysis
4-Chlorocinnamaldehyde has a melting point of 57-63°C . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 290.4±15.0 °C at 760 mmHg .科学研究应用
Tyrosinase Inhibition
4-Chlorocinnamaldehyde: has been identified as a significant inhibitor of tyrosinase , an enzyme crucial in the process of melanin production. The compound exhibits a strong inhibitory effect on both monophenolase and diphenolase activities of tyrosinase, with IC50 values of 0.07 mM and 0.3 mM , respectively . This inhibition can prolong the lag phase of monophenolase and decrease the steady-state rate of diphenolase. The kinetic studies suggest that the inhibition mechanism is reversible competitive inhibition , with an inhibition constant (KI) of 0.17 mM . This property is particularly valuable in designing safer and more efficient tyrosinase inhibitors, which have applications in food preservation , medicine , and cosmetic whitening agents .
Quorum Sensing Inhibition
Antipathogenic Strategy
The ability of 4-Chlorocinnamaldehyde to interfere with quorum sensing makes it a promising candidate for antipathogenic strategies. It can potentially be used to mitigate the effects of bacterial infections without relying on traditional antibiotics, which is crucial in the face of increasing antibiotic resistance .
Cosmetic Industry
Due to its tyrosinase inhibitory activity, 4-Chlorocinnamaldehyde can be used in the cosmetic industry as a component of skin-whitening products. It can help in reducing hyperpigmentation and age spots, leading to an even skin tone .
Food Industry
In food preservation, the inhibition of tyrosinase by 4-Chlorocinnamaldehyde can prevent the enzymatic browning of fruits and vegetables. This not only maintains the aesthetic appeal of fresh produce but also preserves its nutritional value .
Medical Applications
Medically, 4-Chlorocinnamaldehyde can be used to treat pigmentation disorders such as freckles and melasma by inhibiting melanin synthesis. Additionally, its role in QS inhibition could lead to novel treatments for bacterial infections .
Research and Development
The compound’s properties serve as a basis for further research in synthesizing new compounds with improved efficacy and safety profiles for use in various industries .
作用机制
Target of Action
The primary target of 4-Chlorocinnamaldehyde is tyrosinase , an important oxidoreductase that plays an integral role in the metabolism of melanin in the body . It has both monophenolase and diphenolase activities .
Mode of Action
4-Chlorocinnamaldehyde interacts with tyrosinase, resulting in a significant inhibitory effect on both monophenolase and diphenolase . It can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase . The inhibitory mechanism of mushroom tyrosinase by 4-chlorocinnamaldehyde is the reversible competitive inhibition .
Biochemical Pathways
Tyrosinase catalyzes the oxidation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized into dopaquinone . After a series of reactions, dopaquinone eventually becomes melanin . By inhibiting tyrosinase, 4-Chlorocinnamaldehyde disrupts this pathway, affecting the production of melanin.
Pharmacokinetics
It’s worth noting that the compound’s protective fungicidal activity and systemic transport after root treatment suggest it may have favorable absorption and distribution characteristics .
Result of Action
The inhibition of tyrosinase by 4-Chlorocinnamaldehyde leads to a decrease in melanization .
Action Environment
This suggests that its action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of specific plant pathogens .
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamaldehyde | |
CAS RN |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antiviral properties of 4-Chlorocinnamaldehyde?
A1: Research suggests that 4-Chlorocinnamaldehyde demonstrates antiviral activity against Coxsackievirus B3 (CVB3), a virus implicated in myocarditis (inflammation of the heart muscle). Studies indicate that 4-Chlorocinnamaldehyde, alongside its brominated derivative (α-bromo-4-chlorocinnamaldehyde), effectively reduced viral titers and mitigated cardiac tissue damage in a dose-dependent manner in mice models of CVB3-induced myocarditis []. This antiviral effect is attributed, in part, to the compound's ability to inhibit viral replication.
Q2: How does 4-Chlorocinnamaldehyde influence inflammatory responses in the context of viral infection?
A2: Beyond its direct antiviral effects, 4-Chlorocinnamaldehyde exhibits anti-inflammatory properties within the context of CVB3 infection. Studies show that it can significantly reduce the production and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes []. These cytokines play a crucial role in the inflammatory cascade associated with myocarditis, suggesting that 4-Chlorocinnamaldehyde might offer therapeutic benefits by dampening the inflammatory response triggered by CVB3 infection.
Q3: Does 4-Chlorocinnamaldehyde exhibit antifungal activity, and if so, what is its mechanism of action?
A3: Yes, 4-Chlorocinnamaldehyde has shown promising antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt), the fungal pathogen responsible for take-all disease in wheat []. Mechanistically, 4-Chlorocinnamaldehyde functions as a laccase inhibitor []. Laccase, a copper-containing oxidase enzyme, is crucial for fungal pathogenesis, and inhibiting its activity can effectively control fungal growth and disease progression.
Q4: Has 4-Chlorocinnamaldehyde demonstrated efficacy against biofilms formed by bacterial pathogens?
A4: Yes, research indicates that 4-Chlorocinnamaldehyde displays potent inhibitory effects against biofilm formation by Vibrio species, particularly Vibrio parahaemolyticus, a significant marine bacterium responsible for foodborne illnesses []. The compound disrupts various stages of biofilm development, including cell adhesion, surface hydrophobicity, and the production of fimbriae (essential for attachment).
Q5: How does 4-Chlorocinnamaldehyde impact the virulence of Vibrio parahaemolyticus?
A5: 4-Chlorocinnamaldehyde exhibits multi-faceted effects on the virulence of Vibrio parahaemolyticus. It inhibits flagella-mediated motility, crucial for bacterial spread and colonization []. It also reduces the secretion of proteases, enzymes involved in host tissue degradation and disease progression []. Furthermore, 4-Chlorocinnamaldehyde disrupts indole production, a signaling molecule linked to virulence in Vibrio species []. This multifaceted attack on virulence factors underscores its potential as an anti-virulence agent.
Q6: Are there structure-activity relationship (SAR) studies on 4-Chlorocinnamaldehyde derivatives, and what insights do they provide?
A6: Yes, SAR studies on 4-Chlorocinnamaldehyde derivatives have been conducted, particularly in the context of their antiviral activity against CVB3 []. These studies reveal that incorporating a bromine atom at the alpha position of 4-Chlorocinnamaldehyde, creating α-bromo-4-chlorocinnamaldehyde, significantly enhances its antiviral potency while maintaining a favorable toxicity profile []. This suggests that specific structural modifications can fine-tune the biological activity of 4-Chlorocinnamaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



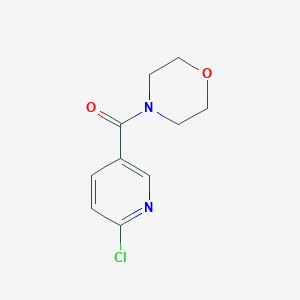

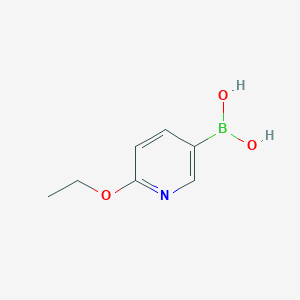

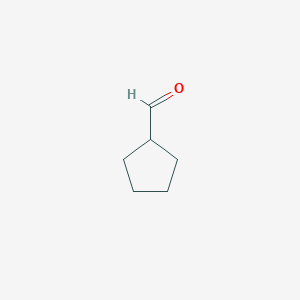

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)


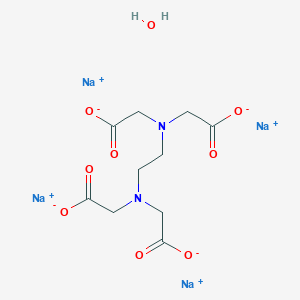
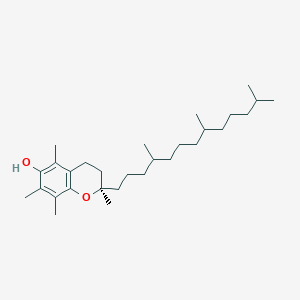
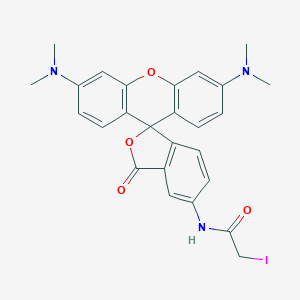
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)